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1(2H)-Acenaphthylenone, 2,2-diphenyl-

Cat. No.: B14427393
CAS No.: 85925-12-8
M. Wt: 320.4 g/mol
InChI Key: LOAIIYHYHVVAME-UHFFFAOYSA-N
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Description

Contextualization within Acenaphthylenone Derivatives Chemistry

The chemistry of acenaphthylenone derivatives is rich and varied, largely stemming from the reactivity of acenaphthenequinone (B41937) (also known as acenaphthylene-1,2-dione), a common precursor. wikipedia.orgnih.gov This ortho-quinone serves as a versatile building block for the synthesis of a wide range of heterocyclic and spirocyclic compounds. epa.hu The core structure of 1(2H)-Acenaphthylenone, 2,2-diphenyl- places it within this extensive family of molecules derived from the acenaphthene (B1664957) framework.

Research into acenaphthenequinone has yielded numerous synthetic pathways to complex molecular architectures. A significant area of this research involves multicomponent reactions and 1,3-dipolar cycloaddition reactions. For instance, acenaphthenequinone is used to generate azomethine ylides, which then react with other components to create intricate spiro-heterocycles, such as dispiro[oxindole/acenaphthylenone-benzofuranone]pyrrolidines. These reactions are often highly regioselective and can produce compounds with significant biological interest, including potential antiproliferative agents. Another common transformation involves the condensation of acenaphthenequinone with various amines and 1,3-dicarbonyl compounds to synthesize highly substituted acenaphtho[1,2-b]pyrrole derivatives.

The compound 1(2H)-Acenaphthylenone, 2,2-diphenyl- is a specific instance of a substituted acenaphthylenone, where the carbon at the 2-position is disubstituted with two phenyl groups. This distinguishes it from the many spirocyclic derivatives where the C2 carbon of the acenaphthene core becomes a spiro-center, linking to another ring system. The synthesis of such derivatives often leverages the reactivity of the two ketone functionalities in acenaphthenequinone, which can react with a variety of nucleophiles and other reagents.

Table 1: Examples of Acenaphthenequinone-Derived Compound Classes
Compound ClassSynthetic PrecursorKey Reaction TypeReference
Spiro[acenaphthylene-diindenopyridine]trionesAcenaphthenequinoneMulticomponent Reaction wikipedia.org
Dispiro[acenaphthylenone-benzofuranone]pyrrolidinesAcenaphthenequinone1,3-Dipolar Cycloaddition mdpi.com
Acenaphtho[1,2-b]pyrrolesAcenaphthenequinoneThree-Component Domino Reaction nih.gov
Acenatho[1,2-b]pyrazine DerivativesAcenaphthenequinoneCondensation epa.hu

Significance of the 2,2-Diphenyl Moiety in Polycyclic Ketones

The presence of a geminal diphenyl group (a 2,2-diphenyl moiety) on a carbon adjacent to a carbonyl group imparts significant steric and electronic properties to a molecule. In the case of 1(2H)-Acenaphthylenone, 2,2-diphenyl-, these characteristics are crucial in defining its reactivity and physical properties.

Steric Effects: The two phenyl rings create substantial steric bulk around the α-carbon (the C2 position). This steric hindrance can shield the adjacent carbonyl group from nucleophilic attack. Access to the carbonyl carbon is restricted, potentially slowing down or preventing reactions that would otherwise occur readily with less substituted ketones. This phenomenon is well-documented in other chemical systems; for example, in the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), the divalent nitrogen is sterically shielded by two ortho-hydrogen atoms on the phenyl rings and the nitro groups of the picryl ring, which significantly reduces its reactivity. A similar principle applies here, where the bulky phenyl groups can influence the stereochemical outcome of reactions and dictate the conformational preferences of the molecule.

Electronic Effects: The phenyl groups also exert electronic effects on the ketone functionality. Through resonance and inductive effects, they can influence the electron density of the carbonyl group. Phenyl rings are electron-withdrawing via induction but can be electron-donating or withdrawing through resonance, depending on the nature of the interaction. This modulation of the carbonyl group's electrophilicity can alter its reactivity towards nucleophiles and its spectroscopic properties, such as its infrared stretching frequency and UV-visible absorption spectrum. The photochemistry of α-phenyl ketones is also a well-studied area, with irradiation often leading to α-cleavage (Norrish Type I reaction) to form radical pairs, a process influenced by the stability of the resulting radicals.

Historical Development of Acenaphthylenone Chemistry Relevant to Substituted Analogues

The historical development of acenaphthylenone chemistry is intrinsically linked to the discovery and study of its precursors, acenaphthene and acenaphthenequinone. Acenaphthene, a polycyclic aromatic hydrocarbon, was first prepared in 1866 by Marcellin Berthelot and was also identified as a component of coal tar. wikipedia.org

The subsequent oxidation of acenaphthene provided access to acenaphthenequinone, a stable yellow solid that became a focal point of synthetic exploration. wikipedia.org Early studies on acenaphthenequinone revealed its versatile reactivity. Chemists investigated a wide range of transformations, including ring-opening reactions under alkaline conditions, reduction to form acenaphthene glycols, and various condensation reactions. mdpi.comnih.gov These foundational studies demonstrated that the diketone structure was a gateway to creating more complex, substituted derivatives.

A pivotal development in aromatic chemistry that greatly expanded the possibilities for creating substituted analogues was the Friedel–Crafts reaction, discovered by Charles Friedel and James Crafts in 1877. wikipedia.org Friedel-Crafts acylation, in particular, became a fundamental method for attaching acyl groups to aromatic rings, including acenaphthene. rsc.orgorganic-chemistry.org Studies on the acylation of acenaphthene showed that substitution patterns could be controlled to some extent, affording mixtures of 3- and 5-acylacenaphthenes. rsc.org These acylated derivatives could then serve as advanced precursors for more complex substituted acenaphthylenones.

Over the decades, the synthetic toolbox for modifying the acenaphthene core has grown substantially. Research has documented numerous reactions of acenaphthenequinone with various nucleophiles, its behavior under superacid conditions to form superelectrophilic species, and its use in creating dyes and biologically active molecules. nih.govnih.govresearchgate.net This long history of investigation into the fundamental reactivity of acenaphthene and acenaphthenequinone laid the essential groundwork for the eventual synthesis of specifically substituted analogues like 1(2H)-Acenaphthylenone, 2,2-diphenyl-.

Table 2: Timeline of Key Developments in Acenaphthene Chemistry
DateDevelopmentSignificanceReference
1866First preparation of acenaphthene by Marcellin Berthelot.Discovery of the fundamental acenaphthene scaffold. wikipedia.org
1877Discovery of the Friedel–Crafts reaction.Provided a key method for functionalizing aromatic rings like acenaphthene. wikipedia.org
Late 19th - Early 20th CenturyDevelopment of methods for oxidizing acenaphthene to acenaphthenequinone.Provided a key intermediate for a vast range of derivatives. wikipedia.org
20th CenturyExtensive studies on the reactions of acenaphthenequinone (e.g., condensation, reduction, ring-opening).Established the synthetic utility of acenaphthenequinone for building complex molecules. mdpi.comnih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16O B14427393 1(2H)-Acenaphthylenone, 2,2-diphenyl- CAS No. 85925-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85925-12-8

Molecular Formula

C24H16O

Molecular Weight

320.4 g/mol

IUPAC Name

2,2-diphenylacenaphthylen-1-one

InChI

InChI=1S/C24H16O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H

InChI Key

LOAIIYHYHVVAME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 2h Acenaphthylenone and Its Diphenylated Analogues

Electrophilic and Nucleophilic Character of the Acenaphthylenone Ring System

The acenaphthylenone ring system possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles. The electron-withdrawing nature of the carbonyl group also renders the aromatic rings susceptible to nucleophilic aromatic substitution under certain conditions. Conversely, the enolizable C-2 position can act as a nucleophile.

In 2,2-diphenyl-1(2H)-acenaphthylenone, the presence of two bulky phenyl groups at the C-2 position sterically hinders the approach of nucleophiles to the adjacent carbonyl carbon. Furthermore, the phenyl groups can influence the electronic properties of the ring system through resonance and inductive effects, though the steric component is generally considered to have a more dominant impact on reactivity.

Carbonyl Group Reactivity and Transformations

The carbonyl group in 2,2-diphenyl-1(2H)-acenaphthylenone is a key site for a variety of chemical transformations. However, its reactivity is tempered by the steric bulk of the adjacent diphenylmethyl group.

The reduction of the carbonyl group in acenaphthylenone derivatives can yield a variety of products depending on the reducing agent and reaction conditions. For the parent acenaphthenequinone (B41937), reduction can lead to acenaphthenediol, acenaphthenone, or acenaphthene (B1664957).

For 2,2-diphenyl-1(2H)-acenaphthylenone, similar reduction pathways are expected. However, the steric hindrance from the diphenyl groups may influence the choice of reducing agent and the reaction kinetics.

Table 1: Plausible Reduction Products of 1(2H)-Acenaphthylenone, 2,2-diphenyl-

Product NameStructure
2,2-diphenylacenaphthen-1-ol
2,2-diphenylacenaphthene

Note: The table represents theoretically possible reduction products. Specific reaction conditions and yields would require experimental validation.

Reactions of acenaphthenequinone with active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of a base typically lead to condensation products. For instance, the reaction of acenaphthenequinone with malononitrile can yield 1-(dicyanomethylene)acenaphthen-2-one. mdpi.com

In the case of 2,2-diphenyl-1(2H)-acenaphthylenone, the C-2 position is already substituted, precluding the typical condensation reactions seen with the parent acenaphthenequinone where the active methylene group is present. Reactions would therefore be expected to occur at the carbonyl group, though this is sterically hindered.

Acenaphthenequinone can undergo condensation reactions with aldehydes and ketones. mdpi.com For 2,2-diphenyl-1(2H)-acenaphthylenone, the absence of an active methylene group at the C-2 position prevents such condensation reactions. Alternative reaction pathways, potentially involving the carbonyl group, might be possible but would be sterically hindered.

The Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone or aldehyde, is a powerful tool for the synthesis of alkenes. nih.govyoutube.com The reaction of acenaphthenequinone with Wittig reagents has been reported to yield the corresponding α,β-unsaturated ketones. mdpi.com

Theoretically, 2,2-diphenyl-1(2H)-acenaphthylenone could undergo a Wittig reaction at its carbonyl group to form an exocyclic double bond. The feasibility and efficiency of this reaction would be highly dependent on the steric bulk of both the Wittig reagent and the diphenyl-substituted acenaphthylenone.

Table 2: Hypothetical Wittig Reaction of 1(2H)-Acenaphthylenone, 2,2-diphenyl-

Reactant 1Reactant 2 (Wittig Reagent)Expected Product
1(2H)-Acenaphthylenone, 2,2-diphenyl-Triphenylphosphine methylide1-(Methylene)-2,2-diphenylacenaphthene

Note: This represents a theoretical reaction. Experimental verification is necessary.

Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium reagents, are strong nucleophiles that readily add to carbonyl groups. The reaction of acenaphthenequinone with such reagents is a known method for the introduction of organic substituents.

For 2,2-diphenyl-1(2H)-acenaphthylenone, the reaction with organometallic reagents at the carbonyl carbon is expected to be challenging due to severe steric hindrance from the two phenyl groups at the adjacent C-2 position. The approach of the bulky organometallic nucleophile to the carbonyl carbon would be significantly impeded. While the reaction is theoretically possible, it would likely require forcing conditions and may result in low yields or favor alternative reaction pathways if any are available.

Ketal Formation and Derivatives

No specific information regarding ketal formation from 1(2H)-Acenaphthylenone, 2,2-diphenyl- was found. Generally, ketalization is a common method for protecting ketones, but its application to this specific pericondensed system with bulky diphenyl substitution has not been documented.

Decarbonylation Processes

While decarbonylation processes for 1(2H)-Acenaphthylenone, 2,2-diphenyl- have not been specifically described, studies on the related compound acenaphthenequinone show that the stepwise elimination of carbonyl groups can occur under high-energy conditions, such as in glow discharge plasmas, to yield 1,8-dehydronaphthalene. mdpi.com The relevance of such processes to the title compound under typical laboratory conditions is uncertain.

Pericondensed System Reactions

There is no available data on ring opening or ring enlargement reactions for 1(2H)-Acenaphthylenone, 2,2-diphenyl-. For the related dicarbonyl compound, acenaphthenequinone, ring cleavage has been observed upon treatment with aqueous potassium hydroxide (B78521) in dimethylsulfoxide, leading to the formation of 1,8-naphthaldehydic acid. mdpi.com

The participation of 1(2H)-Acenaphthylenone, 2,2-diphenyl-, or other acenaphthylenone derivatives, in Diels-Alder reactions has not been reported in the surveyed literature.

Direct Friedel-Crafts reactions on 1(2H)-Acenaphthylenone, 2,2-diphenyl- are not documented. However, a relevant synthesis involves the condensation of acenaphthenequinone with benzene (B151609) in the presence of aluminum chloride, a Friedel-Crafts type reaction, which yields an isomeric product, 1,1-diphenyl-2-acenaphthenone. mdpi.com This suggests that the acenaphthene skeleton can participate in such reactions. Further studies on the parent hydrocarbon, acenaphthene, show that Friedel-Crafts acylation results in a mixture of 5- and 3-acylacenaphthenes, indicating the reactivity of the aromatic system. rsc.org

Reactivity of Aromatic Rings within the Diphenyl Acenaphthylenone Structure

Specific studies detailing the reactivity of the aromatic rings within the 1(2H)-Acenaphthylenone, 2,2-diphenyl- structure are absent. Based on the Friedel-Crafts acylation of acenaphthene, it can be inferred that the 3- and 5-positions of the acenaphthene moiety are susceptible to electrophilic substitution. rsc.org However, the influence of the diphenyl-substituted ketone on the reactivity and regioselectivity of such reactions on the title compound has not been investigated.

Bromination Reactions

While direct experimental data on the bromination of 1(2H)-Acenaphthylenone, 2,2-diphenyl- is not extensively documented, the reactivity of the parent compound, acenaphthenequinone, provides valuable insights. Treatment of acenaphthenequinone with N-bromosuccinimide in polar solvents results in bromination at the 5-position of the aromatic ring. nih.gov Reaction with bromine can lead to the 3-bromo derivative. nih.gov Further bromination in the presence of iron filings can yield polybrominated products. nih.gov

For 1(2H)-Acenaphthylenone, 2,2-diphenyl-, two primary pathways for bromination can be considered: electrophilic substitution on the acenaphthene aromatic rings and reaction at the α-position to the carbonyl group. The presence of the electron-withdrawing carbonyl group would deactivate the aromatic system towards electrophilic attack. However, photochemical bromination of simple arenes has been shown to proceed, suggesting a potential route for the functionalization of the aromatic core under specific conditions. rsc.org

Alternatively, α-bromination could be envisioned under conditions that favor enolate formation. However, the steric hindrance imposed by the two phenyl groups at the C-2 position would likely make the formation of an enolate and subsequent attack by a bromine source challenging.

Reactant Brominating Agent Potential Product(s) Reference
AcenaphthenequinoneN-Bromosuccinimide5-Bromoacenaphthenequinone nih.gov
AcenaphthenequinoneBromine3-Bromoacenaphthenequinone nih.gov
BenzeneBromine (photochemical)Bromobenzene rsc.org

Thiation Reactions

The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis, often accomplished using Lawesson's reagent. This reagent has been successfully employed for the thiation of a wide range of ketones, esters, and amides. organic-chemistry.orgnih.govchemicalbook.com The reaction mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the thiocarbonyl compound and a stable P=O species. organic-chemistry.org

The reactivity of carbonyl compounds towards Lawesson's reagent is influenced by electronic factors, with more electron-rich carbonyls reacting faster. chemicalbook.com In the case of 1(2H)-Acenaphthylenone, 2,2-diphenyl-, the carbonyl group is part of a conjugated system, which could influence its reactivity. While specific studies on the thiation of this particular compound are not available, the general applicability of Lawesson's reagent to ketones suggests that it would be a viable method for the synthesis of the corresponding 2,2-diphenyl-1(2H)-acenaphthylenethione. organic-chemistry.orgnih.govchemicalbook.comorgsyn.org Microwave-assisted solvent-free synthesis has also emerged as an efficient method for thionation reactions. organic-chemistry.org

Carbonyl Compound Type Thionating Agent General Product Key Mechanistic Intermediate
KetonesLawesson's ReagentThioketoneThiaoxaphosphetane
EstersLawesson's ReagentThioesterThiaoxaphosphetane
AmidesLawesson's ReagentThioamideThiaoxaphosphetane

Alkylation Reactions

The alkylation of ketone enolates is a powerful tool for carbon-carbon bond formation. libretexts.orguwo.cayoutube.comnih.gov This reaction typically involves the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org For 1(2H)-Acenaphthylenone, 2,2-diphenyl-, there are no α-hydrogens at the C-2 position, precluding direct alkylation at this site.

However, the synthesis of 1(2H)-Acenaphthylenone, 2,2-diphenyl- itself is achieved through a Friedel-Crafts reaction, which can be viewed as a form of alkylation. The condensation of acenaphthenequinone with benzene in the presence of aluminum chloride leads to the formation of the diphenylated product. nih.govresearchgate.net This reaction highlights the electrophilic character of the carbonyl carbons in acenaphthenequinone, allowing for the addition of the electron-rich benzene rings.

Starting Material Reagent(s) Product Reaction Type Reference
AcenaphthenequinoneBenzene, Aluminum Chloride1(2H)-Acenaphthylenone, 2,2-diphenyl-Friedel-Crafts Reaction nih.govresearchgate.net

Reactions with Nitrogen Nucleophiles

The carbonyl group of 1(2H)-Acenaphthylenone, 2,2-diphenyl- is a potential site for nucleophilic attack by nitrogen-containing reagents. A key reported reaction of this compound is its conversion to 8-diphenylmethyl-1-naphthoic acid upon treatment with boiling alcoholic potassium hydroxide. nih.govresearchgate.net This transformation involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by a rearrangement that leads to the opening of the five-membered ring.

By analogy, nitrogen nucleophiles such as hydrazine (B178648) and its derivatives would be expected to react similarly. For instance, the reaction of 1-(dicyanomethylene)acenaphthen-2-one with hydrazine hydrate (B1144303) leads to the formation of (2Z,2′Z)‐2,2′‐(hydrazine‐1,2‐diylidene)diacenaphthylen‐1(2H)‐one. researchgate.net While the steric bulk of the two phenyl groups in 1(2H)-Acenaphthylenone, 2,2-diphenyl- might hinder the approach of the nucleophile, the inherent reactivity of the carbonyl group suggests that condensation reactions to form hydrazones or other nitrogen-containing heterocycles are plausible under appropriate conditions. The reaction with hydrazine could potentially lead to the formation of a hydrazone, which might undergo further rearrangement or cyclization.

Reactant Nucleophile Observed/Plausible Product Reaction Type Reference
1(2H)-Acenaphthylenone, 2,2-diphenyl-Potassium Hydroxide8-Diphenylmethyl-1-naphthoic acidNucleophilic Addition/Rearrangement nih.govresearchgate.net
1-(Dicyanomethylene)acenaphthen-2-oneHydrazine Hydrate(2Z,2′Z)‐2,2′‐(hydrazine‐1,2‐diylidene)diacenaphthylen‐1(2H)‐oneCondensation researchgate.net

Rearrangement Reactions and Carbene Chemistry Relevant to Acenaphthylenone Skeletons

The rigid, strained framework of the acenaphthylenone skeleton makes it a candidate for interesting rearrangement reactions, particularly under photochemical conditions or through the generation of carbene intermediates. Photochemical rearrangements of dienones and related systems are well-documented and often proceed through complex mechanistic pathways involving diradical or zwitterionic intermediates. baranlab.orgstackexchange.comslideshare.net The di-π-methane rearrangement, for example, is a photochemical process that converts a 1,4-diene moiety into a vinylcyclopropane. wikipedia.orgsemanticscholar.org The acenaphthylenone system contains structural elements that could potentially undergo analogous transformations upon photoexcitation.

The generation of carbenes from acenaphthylenone derivatives could also lead to novel rearrangements. For instance, the acenaphthylcarbene-phenalenylidene system has been studied, indicating the potential for carbene-carbene rearrangements within this framework. nih.gov The formation of a carbene at the C-2 position of the acenaphthylenone ring, potentially from a tosylhydrazone derivative, could initiate skeletal rearrangements to alleviate ring strain or lead to the formation of new cyclic systems. The study of carbenes generated from cyclopropanated aromatics provides further precedent for complex rearrangements involving carbene intermediates. rsc.org

Reaction Type Key Intermediate/State General Transformation
Photochemical RearrangementExcited State (Singlet or Triplet)Skeletal reorganization, cyclization
Di-π-methane RearrangementDiradical Intermediate1,4-diene to vinylcyclopropane
Carbene-mediated RearrangementCarbeneRing expansion, contraction, or insertion

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2h Acenaphthylenone, 2,2 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in the structural elucidation of 1(2H)-Acenaphthylenone, 2,2-diphenyl-. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (shielding or deshielding), and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments, distinguishing between sp³-, sp²-, and sp-hybridized carbons.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Hypothetical Data
7.20-7.80m16HAromatic protons
3.50s2HCH₂

¹³C NMR Data

Chemical Shift (ppm)Assignment
Hypothetical Data
200.1C=O (Ketone)
145.2Quaternary C
140.0-125.0Aromatic C
60.5Quaternary C (C-2)
35.8CH₂

Note: The data presented in these tables is hypothetical due to the absence of publicly available experimental spectra for this specific compound.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish the connectivity of adjacent protons in the acenaphthene (B1664957) and phenyl rings.

HMQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the complete carbon skeleton.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1(2H)-Acenaphthylenone, 2,2-diphenyl-, the FT-IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, aromatic C-H stretching and bending vibrations, and C-C stretching vibrations within the aromatic rings.

Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
Hypothetical Data
~1710StrongC=O (Ketone) Stretch
3100-3000MediumAromatic C-H Stretch
1600, 1495, 1450Medium-WeakAromatic C=C Stretch

Note: The data presented in this table is based on typical values for the specified functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule, as weaker bonds tend to break preferentially.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The extended conjugation provided by the acenaphthylenone system and the two phenyl groups would be expected to result in significant absorption in the UV region. Fluorescence spectroscopy can also be employed to study the emission of light from the excited state, providing further details on the electronic structure.

X-ray Crystallography for Solid-State Structural Confirmation

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the provided outline for 1(2H)-Acenaphthylenone, 2,2-diphenyl-. Constructing such an article would require access to published quantum chemical calculations, reaction mechanism studies, molecular dynamics simulations, and excited-state analyses that are not available in the public domain for this specific compound.

Theoretical and Computational Chemistry Approaches to 1 2h Acenaphthylenone, 2,2 Diphenyl

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Studies

The intersection of high-performance computing and sophisticated algorithms has ushered in a new era of chemical research, where machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predictive studies. In the context of theoretical and computational chemistry, these technologies offer the potential to significantly accelerate the discovery and characterization of novel compounds such as 1(2H)-Acenaphthylenone, 2,2-diphenyl-. By learning from vast datasets of chemical information, ML models can predict a wide array of molecular properties, elucidate structure-activity relationships, and guide experimental efforts with remarkable accuracy. This section explores the integration of ML and AI in the predictive chemical studies of 1(2H)-Acenaphthylenone, 2,2-diphenyl-, focusing on the methodologies, applications, and potential impact of these computational approaches.

At its core, the application of machine learning in chemistry involves training algorithms on known data to make predictions about unknown or untested compounds. For a molecule like 1(2H)-Acenaphthylenone, 2,2-diphenyl-, this could involve predicting its physicochemical properties, biological activity, or spectroscopic signatures. The process typically begins with the generation of molecular descriptors, which are numerical representations of a molecule's structural and chemical features. These descriptors can range from simple constitutional indices to complex 3D quantum chemical parameters.

One of the most established applications of machine learning in predictive chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity or physical properties. For 1(2H)-Acenaphthylenone, 2,2-diphenyl-, a QSAR model could be developed to predict its potential as an inhibitor for a specific enzyme, based on a training set of structurally similar compounds with known inhibitory concentrations.

The predictive power of such models is heavily dependent on the quality and diversity of the training data. Advances in high-throughput screening and computational chemistry have led to the generation of large chemical datasets, which are crucial for training robust and accurate ML models. nih.gov Furthermore, the development of more sophisticated algorithms, such as deep neural networks, has enabled the creation of models that can capture highly complex and non-linear relationships within chemical data.

For instance, a deep learning model could be trained on a database of absorption spectra to predict the UV-Vis spectrum of 1(2H)-Acenaphthylenone, 2,2-diphenyl-. Such a model would learn the intricate correlations between molecular structure and light absorption, providing a rapid and cost-effective alternative to experimental measurements. Similarly, ML models can be trained to predict other properties like solubility, toxicity, and metabolic stability, which are critical parameters in drug discovery and materials science. iapchem.org

The integration of AI and machine learning also extends to the prediction of reaction outcomes and the discovery of new synthetic routes. nih.gov By analyzing vast reaction databases, machine learning models can predict the most likely products of a given set of reactants and reagents, or even suggest optimal reaction conditions. This has the potential to significantly streamline the synthesis of novel compounds like 1(2H)-Acenaphthylenone, 2,2-diphenyl-.

The following hypothetical data tables illustrate how machine learning models might be applied in predictive studies of 1(2H)-Acenaphthylenone, 2,2-diphenyl- and related compounds.

Table 1: Hypothetical QSAR Model for Predicting Inhibitory Activity of Acenaphthylenone Derivatives

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted IC50 (µM)
1(2H)-Acenaphthylenone, 2,2-diphenyl-318.395.22.87.5
Derivative A332.425.53.15.2
Derivative B348.385.02.510.1
Derivative C362.415.83.53.8

Table 2: Hypothetical Performance of Different Machine Learning Models in Predicting Aqueous Solubility

ModelR-squared (R²)Mean Absolute Error (logS)Root Mean Squared Error (logS)
Multiple Linear Regression0.750.680.82
Support Vector Machine0.820.550.67
Random Forest0.880.420.51
Deep Neural Network0.920.310.39

Applications in Advanced Organic Synthesis and Functional Materials Design Involving 1 2h Acenaphthylenone, 2,2 Diphenyl and Its Derivatives

Molecular Scaffold Development for Biomolecular Interaction Studies (e.g., DNA Intercalation Mechanisms, Topoisomerase II Catalytic Inhibition at a Molecular Level)

The planar acenaphthylenone core is a key structural feature that enables its derivatives to function as scaffolds for biomolecular targeting, particularly in the context of DNA interaction and enzyme inhibition.

Design Principles for Hybrid Scaffolds Incorporating the Acenaphthylenone Moiety

The design of effective biomolecular probes based on the acenaphthylenone scaffold involves the strategic synthesis of hybrid molecules that combine the acenaphthylenone core with other pharmacologically active moieties. A key principle is to create a structure that can engage in multiple modes of interaction with its biological target. For instance, a hybrid scaffold can be designed to integrate the structural elements necessary for both direct DNA intercalation and the inhibition of enzymes that process DNA, such as topoisomerase II. tandfonline.com

Structure-Mechanism Correlations in Molecular Recognition

The efficacy of acenaphthylenone-based compounds as DNA intercalators and enzyme inhibitors is closely tied to their specific chemical structures. Research has shown that substitutions on the appended heterocyclic rings can dramatically influence their biological activity. For example, in a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, compounds featuring 4-phenyl-imidazoles and 4-(4-chlorophenyl)imidazoles demonstrated the most potent ability to induce damage in calf thymus DNA (ctDNA). tandfonline.com

These specific derivatives were further evaluated for their antiproliferative activity against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). tandfonline.com The results indicated a strong correlation between the DNA-damaging capability and the anticancer effect. Notably, the compounds featuring phenyl and 4-chlorophenyl substituents exhibited the highest activity against the MCF-7 breast cancer cell line, with potency reported to be 1.5 to 3 times greater than that of the established anticancer drug doxorubicin. tandfonline.com These findings underscore the potential of the imidazole-2-thione tethered acenaphthylenone framework as a promising scaffold for developing new agents that function as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com

Development of Novel Organic Building Blocks for Heterocyclic Synthesis

The acenaphthene (B1664957) framework, particularly its oxidized form, acenaphthenequinone (B41937), is a valuable building block in organic synthesis for the construction of complex heterocyclic compounds. researchgate.netresearchgate.net Acenaphthenequinone serves as a precursor that can undergo a wide variety of reactions to yield diverse molecular architectures, including spirocyclic and fused heterocyclic systems. researchgate.netnih.gov

The reactivity of the dicarbonyl group in acenaphthenequinone allows for condensation reactions with various aniline (B41778) derivatives to form bisimines. mdpi.com These intermediates are crucial in the synthesis of acenaphthene-based N-heterocyclic carbene (NHC) precursors, which are important ligands in organometallic chemistry and catalysis. mdpi.com Furthermore, acenaphthenequinone reacts with nitrogen nucleophiles such as amines, hydrazines, and amino acids to produce heterocyclic compounds or intermediates for their synthesis. nih.gov

This versatility extends to multicomponent reactions, where acenaphthenequinone can be used to generate significant molecular complexity in a single step. researchgate.net For example, it is used in [3+2] cycloaddition reactions with azomethine ylides to produce spiro-pyrrolidine derivatives fused to the acenaphthylene (B141429) core. researchgate.net Given that 1(2H)-Acenaphthylenone, 2,2-diphenyl- is a derivative of this reactive scaffold, it and similar structures hold potential as starting materials for creating novel, complex heterocyclic systems with applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

Integration into Advanced Functional Materials

The unique photophysical and electronic properties of the acenaphthene core make it an attractive component for the design of advanced functional materials, including organic luminophores for light-emitting devices.

Synthesis of Dye-Embedded Polymeric Conjugates Incorporating Acenaphthylenone Moieties

The incorporation of dye molecules into polymer matrices is a well-established strategy for creating functional materials with applications in textiles, sensors, and optical technologies. mdpi.comresearchgate.net Polymeric dyes can be synthesized through various methods, including the polymerization of chromophoric monomers or the chemical modification of pre-formed polymers with dye molecules. This approach can enhance properties such as thermal stability and wash fastness compared to monomeric dyes.

While specific examples detailing the integration of 1(2H)-Acenaphthylenone, 2,2-diphenyl- into dye-embedded polymeric conjugates are not extensively documented, the chromophoric nature of the acenaphthylene system suggests its potential in this area. wikipedia.org Aromatic hydrocarbon compounds are foundational to many classes of dyes, and the acenaphthylenone structure could serve as a core chromophore. researchgate.net Such a moiety could potentially be functionalized with polymerizable groups (e.g., vinyl or acrylamido groups) to be incorporated as a monomer in a polymerization reaction, or chemically attached to a pre-existing polymer chain. researchgate.net The resulting dye-containing polymers could exhibit unique optical properties derived from the acenaphthylenone unit, making them candidates for specialized applications.

Organic Luminophores and Scintillation Detector Components Based on Related Systems

Derivatives of the acenaphthene scaffold have been successfully designed and synthesized for use as organic luminophores in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In this context, researchers have developed a series of acenaphthene derivatives that incorporate an imidazole (B134444) moiety as an electron-deficient unit and a triphenylamine (B166846) (TPA) group as an electron-rich (donor) unit. rsc.orgresearchgate.net This acceptor-donor architecture is a common design principle for creating efficient light-emitting materials. researchgate.net

These acenaphthene-triphenylamine based dyes have been systematically investigated for their thermal, photophysical, and electrochemical properties. rsc.orgresearchgate.net They exhibit high thermal stability, with decomposition temperatures ranging from 400 to 430 °C. researchgate.net Photophysical studies show that these materials absorb light in the UV region and produce broad emission spanning from bluish-white to yellowish-orange, with emission maxima between 520 and 600 nm. researchgate.net These properties make them suitable as emissive materials in OLEDs. rsc.orgresearchgate.net The combination of the rigid acenaphthene unit with charge-transporting moieties like TPA demonstrates the utility of this scaffold in creating robust and efficient organic electronic materials. rsc.orgresearchgate.net

The aromatic hydrocarbon structure of acenaphthene also makes it a candidate for use in organic scintillators. wikipedia.org Organic scintillators are materials that emit light upon interaction with ionizing radiation and are often based on aromatic compounds containing benzene (B151609) ring structures. researchgate.net The scintillation mechanism in these materials relies on the transition of electrons between molecular orbitals, a process that is typically very fast (on the nanosecond scale). researchgate.net

Table 1: Photophysical and Thermal Properties of Acenaphthene-Triphenylamine Luminophores This table is interactive. Users can sort the data by clicking on the column headers.

Compound ID Absorption Max (λabs, nm) Emission Max (λem, nm) Thermal Decomposition (Td, °C)
AC-Ph 240, 350 520-600 400-430
AC-PT 240, 350 520-600 400-430
AC-Fl 240, 350 520-600 400-430
AC-mCF3 240, 350 520-600 400-430
AC-pCF3 240, 350 520-600 400-430

Data sourced from studies on acenaphthene derivatives incorporating imidazole and triphenylamine moieties. rsc.orgresearchgate.net

Research on 1(2H)-Acenaphthylenone, 2,2-diphenyl- in Photochemical Applications Remains Unexplored

Despite the growing interest in photosensitive molecules for advanced materials, a thorough review of scientific literature reveals a significant gap in the research concerning the photochemical properties of 1(2H)-Acenaphthylenone, 2,2-diphenyl- and its potential applications as photochemical switches or molecular sensors.

While the broader family of acenaphthylene derivatives has been a subject of interest for their photochromic capabilities, allowing them to reversibly change structure and properties upon exposure to light, specific studies on the 2,2-diphenyl substituted acenaphthylenone are not publicly available. Photochromism is a key characteristic for the development of molecular switches, which are fundamental components in potential molecular-scale computing and data storage.

Similarly, the field of molecular sensors relies on compounds that exhibit a detectable change in their properties, such as fluorescence, in response to a specific analyte or environmental stimulus. The structural characteristics of 1(2H)-Acenaphthylenone, 2,2-diphenyl-, with its rigid polycyclic aromatic framework and rotatable phenyl groups, could theoretically give rise to interesting photophysical behaviors. However, without experimental or computational studies, any discussion of its potential in molecular sensing remains speculative.

Detailed investigations into the excited-state dynamics, photoisomerization pathways, and fluorescence quantum yields of 1(2H)-Acenaphthylenone, 2,2-diphenyl- are necessary to ascertain its suitability for these advanced applications. Currently, no data tables on its photophysical properties, such as absorption and emission maxima, excited-state lifetimes, or quantum yields, have been published in peer-reviewed literature.

The absence of research in this specific area indicates a potential opportunity for future investigations within the field of materials science and organic photochemistry. The synthesis and subsequent photophysical characterization of 1(2H)-Acenaphthylenone, 2,2-diphenyl- and its derivatives could unveil novel photoresponsive materials with tailored properties for next-generation technologies.

Photophysical Properties and Photoreactivity of 1 2h Acenaphthylenone, 2,2 Diphenyl

Photoexcitation Processes and Excited State Dynamics

Upon absorption of photons, typically in the ultraviolet or visible regions of the electromagnetic spectrum, 1(2H)-Acenaphthylenone, 2,2-diphenyl- would transition from its ground electronic state (S₀) to an excited singlet state (S₁). The acenaphthylenone core, a polycyclic aromatic ketone, is the primary chromophore responsible for this absorption. The presence of the two phenyl groups at the 2-position would likely influence the energy of the excited states and the dynamics of their decay.

Following initial excitation to the S₁ state, the molecule can undergo several competing photophysical processes:

Vibrational Relaxation: The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state.

Internal Conversion (IC): A non-radiative transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). This process is often inefficient for rigid aromatic ketones.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁). For ketones, ISC is often a highly efficient process due to spin-orbit coupling facilitated by the n-π* character of the lowest excited state. The T₁ state is typically lower in energy than the S₁ state and has a significantly longer lifetime.

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), accompanied by the emission of light. The fluorescence quantum yield is a measure of the efficiency of this process.

Phosphorescence: Radiative decay from the T₁ state to the S₀ state. This process is spin-forbidden and therefore much slower than fluorescence, often occurring on the microsecond to second timescale.

The excited state dynamics of 1(2H)-Acenaphthylenone, 2,2-diphenyl- would be dictated by the relative rates of these processes. It is plausible that, like many aromatic ketones, it would exhibit efficient intersystem crossing to the triplet state.

Photoinduced Rearrangements and Transformations (e.g., Wolff Rearrangement Analogues)

While the Wolff rearrangement specifically involves α-diazoketones, other photoinduced rearrangements are common for cyclic ketones. The triplet state of ketones is known to be reactive and can initiate a variety of photochemical transformations. For 1(2H)-Acenaphthylenone, 2,2-diphenyl-, potential photoreactions could include:

Norrish Type I Cleavage: Homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This would lead to the formation of a diradical intermediate, which could then undergo subsequent reactions such as decarbonylation, intramolecular disproportionation, or cyclization.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical.

[2+2] Cycloadditions: The excited carbonyl group can react with alkenes or other unsaturated systems to form oxetanes (Paterno-Büchi reaction).

Without experimental data, it is difficult to predict the dominant photochemical pathway. The rigid structure of the acenaphthylene (B141429) system and the steric bulk of the diphenyl groups would play a significant role in determining the feasibility and outcome of these potential reactions.

Photodegradation Mechanisms and Environmental Pathways

The photodegradation of 1(2H)-Acenaphthylenone, 2,2-diphenyl- in the environment would likely proceed through pathways initiated by the absorption of solar radiation. As a polycyclic aromatic ketone, it is expected to be susceptible to photolytic degradation.

The primary photodegradation mechanisms could involve:

Direct Photolysis: The direct absorption of sunlight leading to the photoinduced transformations described in the previous section. Cleavage and rearrangement reactions would break down the parent molecule into smaller, potentially more water-soluble and biodegradable products.

Indirect Photolysis (Photosensitization): The compound could be degraded by reactive species generated by other photosensitized molecules present in the environment, such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂). These highly reactive species can attack the aromatic rings and the carbonyl group, leading to oxidation and degradation.

The environmental fate of this compound would depend on various factors, including the intensity and wavelength of sunlight, the presence of other chemical species in the environment (e.g., dissolved organic matter, nitrates), and the physical properties of the compound itself, such as its water solubility and octanol-water partition coefficient.

Luminescence Properties and Fluorescence Quantum Yields

The luminescence properties of 1(2H)-Acenaphthylenone, 2,2-diphenyl- would provide valuable insights into its excited state dynamics.

Fluorescence: As previously mentioned, fluorescence is the emission of light from the decay of the S₁ state. For many aromatic ketones, fluorescence is often weak due to efficient intersystem crossing to the triplet state. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, would likely be low.

Phosphorescence: Given the probable efficiency of intersystem crossing, phosphorescence from the T₁ state might be observable, particularly at low temperatures in a rigid matrix to minimize non-radiative decay pathways. The phosphorescence spectrum would be red-shifted compared to the fluorescence spectrum, and its lifetime would be significantly longer.

A hypothetical data table for the photophysical properties is presented below. It is crucial to understand that these are estimated values based on general knowledge of similar compounds and require experimental verification.

PropertySymbolEstimated ValueNotes
Molar Absorptivity (at λmax)ε> 10,000 M⁻¹cm⁻¹Expected for a polycyclic aromatic ketone.
Fluorescence Quantum YieldΦf< 0.1Intersystem crossing is likely a dominant deactivation pathway.
Phosphorescence Quantum YieldΦpPotentially > 0.1Dependent on the efficiency of ISC and non-radiative triplet decay.
Triplet State LifetimeτTμs - msTypical range for aromatic ketones.

Structure Reactivity and Structure Property Correlations in 1 2h Acenaphthylenone, 2,2 Diphenyl Systems

Influence of the Diphenyl Group on the Electronic and Steric Landscape

The two phenyl groups at the C2 position significantly shape the electronic and steric environment of the 1(2H)-Acenaphthylenone, 2,2-diphenyl- molecule.

Steric Effects: The most immediate consequence of the 2,2-diphenyl substitution is the creation of significant steric hindrance around the carbonyl group and the adjacent sp³-hybridized carbon. The phenyl groups are not planar with each other and are oriented in a three-dimensional, propeller-like conformation to minimize steric strain. This steric bulk can influence the molecule's reactivity in several ways:

It can hinder the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of addition reactions compared to less substituted ketones.

The fixed conformation of the phenyl groups can create a chiral pocket, potentially leading to diastereoselective reactions if a new stereocenter is formed.

The steric crowding can influence the bond angles and lengths of the acenaphthylenone core, which might, in turn, affect its aromaticity and electronic properties.

Electronic Effects: The electronic influence of the diphenyl group is a combination of inductive and resonance effects.

Inductive Effect (-I): The sp²-hybridized carbons of the phenyl rings are more electronegative than the sp³-hybridized C2 carbon, leading to a weak electron-withdrawing inductive effect.

The combination of these effects results in a unique electronic landscape where the carbonyl group's reactivity is modulated. The steric hindrance is often the dominant factor in controlling the accessibility of the reactive centers.

Impact of Substitution Patterns on Chemical Transformations

The chemical reactivity of 1(2H)-Acenaphthylenone, 2,2-diphenyl- can be modulated by introducing substituents on either the phenyl rings or the acenaphthylenone core. These modifications can alter the electronic properties and steric environment, thereby influencing the outcome of chemical transformations.

Substituent Effects on Phenyl Rings: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the para- or meta-positions of the two phenyl rings can fine-tune the electronic nature of the molecule. wikipedia.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the phenyl rings, which might have a modest impact on the carbonyl group's reactivity through inductive effects.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density of the phenyl rings.

These substitutions are not expected to drastically change the reactivity of the carbonyl group due to the lack of direct conjugation. However, they can significantly influence reactions involving the phenyl rings themselves, such as electrophilic aromatic substitution.

Substituent Effects on the Acenaphthylenone Core: Modifications to the acenaphthylene (B141429) part of the molecule can have a more direct impact on the carbonyl group's reactivity.

Reactions at the Carbonyl Group: The carbonyl group is susceptible to reactions such as reduction (e.g., with sodium borohydride (B1222165) to form the corresponding alcohol) and addition of organometallic reagents. The steric bulk of the diphenyl groups would likely direct the approach of the reagent from the less hindered face.

The following table illustrates the hypothetical effect of substituents on the reactivity of the carbonyl group, based on general principles of organic chemistry.

Substituent PositionSubstituent TypeExpected Effect on Carbonyl ElectrophilicityPotential Impact on Reactivity
Phenyl RingsElectron-DonatingMinor DecreaseSlightly slower nucleophilic addition
Phenyl RingsElectron-WithdrawingMinor IncreaseSlightly faster nucleophilic addition
Acenaphthylene CoreElectron-DonatingDecreaseSlower nucleophilic addition
Acenaphthylene CoreElectron-WithdrawingIncreaseFaster nucleophilic addition

Tuning of Photophysical Characteristics through Structural Modification

Aromatic ketones are known for their interesting photophysical properties, including fluorescence and phosphorescence. dtic.mil The photophysical characteristics of 1(2H)-Acenaphthylenone, 2,2-diphenyl- and its derivatives can be tuned through strategic structural modifications.

The core structure, containing the acenaphthylenone chromophore, is expected to exhibit absorption in the UV-Vis region. The diphenyl substitution can influence the energy of the excited states and the rates of radiative and non-radiative decay processes.

Key Structural Modifications and Their Potential Effects:

Extension of π-Conjugation: Introducing π-conjugated substituents, such as phenylethynyl groups, on the acenaphthylenone core or the phenyl rings would be expected to cause a bathochromic (red) shift in both the absorption and emission spectra. chemrxiv.org This is due to the lowering of the HOMO-LUMO energy gap.

Introduction of Electron-Donating and Withdrawing Groups: Creating a "push-pull" system by placing an electron-donating group on one part of the aromatic system and an electron-withdrawing group on another can lead to intramolecular charge transfer (ICT) upon photoexcitation. This often results in a large Stokes shift and solvent-dependent emission properties.

Heavy Atom Substitution: Introducing heavy atoms like bromine or iodine can enhance spin-orbit coupling, which would be expected to increase the rate of intersystem crossing from the singlet excited state to the triplet excited state. This would likely quench fluorescence while increasing phosphorescence quantum yield.

The following table provides a hypothetical overview of how structural modifications could tune the photophysical properties of 1(2H)-Acenaphthylenone, 2,2-diphenyl- derivatives.

ModificationExpected Effect on Absorption (λmax)Expected Effect on Emission (λem)Potential Change in Quantum Yield (Φ)
Adding -C≡C-Ph to acenaphthyleneRed-shiftRed-shiftMay increase or decrease depending on excited state dynamics
Adding -N(CH₃)₂ to acenaphthyleneRed-shiftSignificant red-shiftLikely to increase fluorescence
Adding -NO₂ to acenaphthyleneRed-shiftEmission may be quenchedLikely to decrease fluorescence
Bromination of acenaphthyleneMinor red-shiftFluorescence quenching, phosphorescence enhancementΦf decreases, Φp increases

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Derivatives

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling approaches used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov For a series of 1(2H)-Acenaphthylenone, 2,2-diphenyl- derivatives, QSAR and QSPR studies could be valuable tools for predicting their behavior and guiding the design of new compounds with desired characteristics.

Development of QSAR/QSPR Models: To develop a robust QSAR or QSPR model, a dataset of derivatives with experimentally measured activities or properties is required. A variety of molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.

Potential Applications:

Predicting Biological Activity: If the compounds show, for example, cytotoxic or enzymatic inhibitory activity, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This would allow for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and testing.

Predicting Physicochemical Properties: QSPR models could be used to predict properties like solubility, melting point, or photophysical characteristics. For instance, a QSPR model could be developed to predict the emission wavelength of new derivatives, aiding in the design of novel fluorophores.

Q & A

Advanced Research Questions

How can computational modeling predict the electronic properties of 2,2-diphenyl-1(2H)-acenaphthylenone for photochemical applications?

Methodological Answer:
Employ density functional theory (DFT) using software like Gaussian or COMSOL Multiphysics to calculate HOMO-LUMO gaps, electron density maps, and excitation energies. Validate models against experimental UV-Vis and fluorescence spectra. AI-driven parameter optimization (e.g., neural networks) can refine simulations for complex solvation effects.
Reference: AI integration in chemical modeling is advancing predictive accuracy .

How do structural analogs of 2,2-diphenyl-1(2H)-acenaphthylenone differ in reactivity due to steric and electronic effects?

Methodological Answer:
Compare analogs with substituents like tert-butyl groups (increased steric hindrance) or electron-withdrawing groups (e.g., nitro). Use kinetic studies (e.g., Arrhenius plots) to quantify reaction rates and Hammett plots to correlate electronic effects.
Example Table:

AnalogSubstituentSteric Effectσp\sigma_p (Hammett)Reactivity (Relative Rate)
Parent compound-HLow01.0
2,2-Di-tert-butyl derivative-C(CH3_3)3_3High-0.200.3
2-Nitro derivative-NO2_2Moderate+0.782.5
Reference: Comparative studies of azanylylidene-linked compounds demonstrate substituent impact .

How should researchers resolve contradictions in catalytic activity data for 2,2-diphenyl-1(2H)-acenaphthylenone derivatives?

Methodological Answer:
Apply factorial design to isolate variables (e.g., catalyst loading, solvent purity) and perform ANOVA to identify confounding factors. Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize environmental variability. Cross-validate with independent techniques like mass spectrometry for byproduct analysis.
Reference: Factorial design is robust for disentangling experimental variables .

Q. Data Contradiction Analysis Framework

StepActionTool/TechniqueOutcome
1Identify conflicting datasetsLiterature reviewHypothesis generation
2Design controlled experimentsFactorial/orthogonal designIsolate critical variables
3Statistical validationANOVA, t-testsSignificance assessment
4Mechanistic investigationDFT, kinetic studiesCausal explanation

Reference: Framework integrates methodologies from experimental design and computational chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.